(3-Chloro-2-nitrophenyl)carbamic acid (3-Chloro-2-nitrophenyl)carbamic acid
Brand Name: Vulcanchem
CAS No.: 646052-90-6
VCID: VC16891114
InChI: InChI=1S/C7H5ClN2O4/c8-4-2-1-3-5(9-7(11)12)6(4)10(13)14/h1-3,9H,(H,11,12)
SMILES:
Molecular Formula: C7H5ClN2O4
Molecular Weight: 216.58 g/mol

(3-Chloro-2-nitrophenyl)carbamic acid

CAS No.: 646052-90-6

Cat. No.: VC16891114

Molecular Formula: C7H5ClN2O4

Molecular Weight: 216.58 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-2-nitrophenyl)carbamic acid - 646052-90-6

Specification

CAS No. 646052-90-6
Molecular Formula C7H5ClN2O4
Molecular Weight 216.58 g/mol
IUPAC Name (3-chloro-2-nitrophenyl)carbamic acid
Standard InChI InChI=1S/C7H5ClN2O4/c8-4-2-1-3-5(9-7(11)12)6(4)10(13)14/h1-3,9H,(H,11,12)
Standard InChI Key GOQMMYMTYXRLDK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])NC(=O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The compound’s systematic IUPAC name is (3-chloro-2-nitrophenyl)carbamic acid, denoting a benzene ring with chlorine at position 3, a nitro group at position 2, and a carbamic acid (-NH-COOH) substituent. Common synonyms include N-(3-chloro-2-nitrophenyl)carbamic acid and its tert-butyl ester variant, N-(3-chloro-2-nitrophenyl)carbamic acid 1,1-dimethylethyl ester .

Molecular Structure and Formula

The tert-butyl ester derivative, a stable analog, has the molecular formula C₁₁H₁₃ClN₂O₄ and a molecular weight of 272.68 g/mol . The free acid form would theoretically possess the formula C₇H₅ClN₂O₄, though its isolation remains undocumented in the literature.

Table 1: Key Molecular Properties of the tert-Butyl Ester Derivative

PropertyValueSource
Molecular FormulaC₁₁H₁₃ClN₂O₄
Molecular Weight (g/mol)272.68
CAS Registry Number1283176-45-3
Density (g/cm³)1.348 ± 0.06 (20°C, 760 Torr)
Solubility in Water (25°C)0.01 g/L

Synthesis and Manufacturing

Synthetic Routes to the tert-Butyl Ester

The tert-butyl ester is synthesized via a two-step protocol:

  • Amination: 3-Chloro-2-nitroaniline reacts with tert-butyl chloroformate in the presence of a base (e.g., pyridine) to form the carbamate bond.

  • Purification: The crude product is recrystallized from ethanol or petroleum ether to yield high-purity material .

This method aligns with general carbamate synthesis strategies, where chloroformates react with amines under mild conditions .

Challenges in Isolating the Free Acid

The free carbamic acid is thermodynamically unstable, prone to decarboxylation under ambient conditions. Stabilization strategies include:

  • Salt Formation: Reacting with bases to form ammonium or metal carboxylates.

  • Esterification: Blocking the acidic proton with alkyl groups, as seen in the tert-butyl derivative .

Physical and Chemical Properties

Solubility and Stability

The tert-butyl ester exhibits practical insolubility in water (0.01 g/L at 25°C), favoring organic solvents like ethanol or dichloromethane . This low solubility necessitates polar aprotic solvents for reactions.

Reactivity Profile

  • Nitro Group: Susceptible to reduction to amines using catalysts (e.g., Pd/C) or stoichiometric reductants (e.g., SnCl₂) .

  • Chlorine Substituent: Participates in nucleophilic aromatic substitution under basic conditions, enabling functionalization with amines or thiols .

  • Carbamate Group: Hydrolyzes in acidic or basic media to regenerate the unstable carbamic acid .

Applications in Pharmaceutical and Industrial Chemistry

Role as a Synthetic Intermediate

The tert-butyl ester serves as a precursor to:

  • Urea Derivatives: Reaction with amines yields ureas, common in kinase inhibitors .

  • Heterocyclic Compounds: Cyclization reactions form pyridine or quinazoline scaffolds, prevalent in anticancer agents .

Agricultural Chemistry

Nitroaryl carbamates are explored as herbicides, leveraging the nitro group’s electron-withdrawing effects to enhance bioactivity .

Comparative Analysis with Related Carbamates

Table 2: Structural and Functional Analogues

Compound NameMolecular FormulaKey DifferencesApplication
3-Chloropropyl N-(3-chlorophenyl)carbamateC₁₀H₁₁Cl₂NO₂Aliphatic chlorine substituentPolymer crosslinking agent
Methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylateC₁₀H₈ClNO₄Acrylate ester functionalityPhotoresist component

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